4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of “4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester” could potentially involve the transesterification of β-keto esters . This process likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .Physical and Chemical Properties Analysis
Imidazole, a key component of “this compound”, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Pharmacological Applications
A series of imidazo[1,5-a]quinoxaline piperazine ureas, which are structurally related to "4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester," have been developed as high-affinity GABAA ligands with potential anticonvulsant and possibly anxiolytic activity. These compounds exhibit a range of efficacies, from inverse agonists to full agonists, and have been effective in animal models of anxiety, indicating their potential in treating seizures and anxiety disorders (Jacobsen et al., 1999).
Material Science Applications
Imidazolium salts with appended aminodiacetic acid moieties, structurally related to the compound , have been synthesized and used for the removal of metal ions from aqueous solutions. These task-specific ionic liquids form metal chelates with Cu(II), Ni(II), and Co(II), showcasing their utility in water purification and metal recovery processes (Harjani et al., 2008).
Chemical Synthesis and Catalysis
N-heterocyclic carbenes (NHC), including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification and acylation reactions involving esters and alcohols. These reactions are fundamental in organic synthesis, indicating the potential utility of related compounds in facilitating various chemical transformations (Grasa et al., 2002).
Biological Evaluation
Compounds structurally related to "this compound" have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. These studies are pivotal for drug development, highlighting the potential of such compounds in medicinal chemistry and oncology (Ghasemi et al., 2020).
Properties
IUPAC Name |
tert-butyl 4-(imidazol-1-ylmethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-15(7-9-17)11-16-5-4-14-10-16/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUDYDVIMTUFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587583 | |
Record name | tert-Butyl 4-[(1H-imidazol-1-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-05-4 | |
Record name | tert-Butyl 4-[(1H-imidazol-1-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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